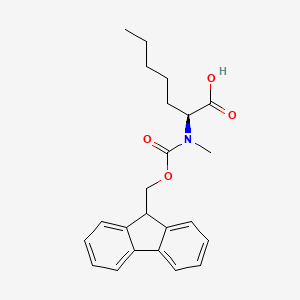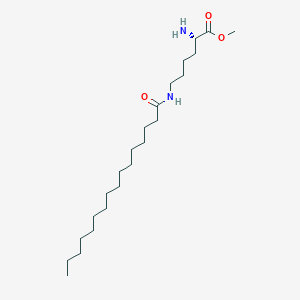![molecular formula C18H29NO4 B8238798 (2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8238798.png)
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound characterized by its unique adamantane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple stepsThe final step involves the coupling of the protected amino acid with the adamantane derivative under specific reaction conditions, such as the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to introduce functional groups.
Reduction: The compound can be reduced to modify the adamantane structure or the Boc-protected amino group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while reduction can produce deprotected amino acids.
Aplicaciones Científicas De Investigación
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The adamantane structure allows for unique binding interactions, while the amino acid moiety can participate in hydrogen bonding and other interactions with biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-(adamantan-1-yl)-2-amino-propanoic acid: Lacks the Boc protecting group, making it more reactive.
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its combination of the adamantane structure and the Boc-protected amino acid. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
(2S)-3-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-17(2,3)23-16(22)19-14(15(20)21)10-18-7-11-4-12(8-18)6-13(5-11)9-18/h11-14H,4-10H2,1-3H3,(H,19,22)(H,20,21)/t11?,12?,13?,14-,18?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVIHZJYLGQVIJ-RZYZSWTKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC12CC3CC(C1)CC(C3)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC12CC3CC(C1)CC(C3)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid](/img/structure/B8238732.png)






![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-chlorohexane](/img/structure/B8238792.png)
![(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid](/img/structure/B8238793.png)

